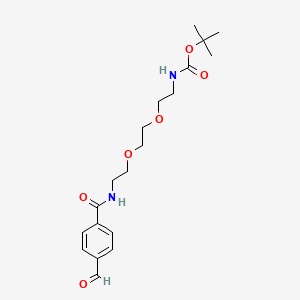

Ald-Ph-PEG2-NHBoc

Description

Overview of Ald-Ph-PEG2-NHBoc as a Functionalized PEG Linker

This compound is a heterobifunctional crosslinker built upon a polyethylene (B3416737) glycol (PEG) framework. axispharm.com Its structure is precisely defined, featuring three key components: a benzaldehyde (B42025) group, a short di-ethylene glycol (PEG2) spacer, and a Boc-protected amine. nih.govbroadpharm.com This molecular design imparts distinct functionalities at each end of the linker.

The benzaldehyde (Ald-Ph) group serves as a reactive handle for specific chemical reactions, notably with molecules containing aminooxy or hydrazide moieties to form stable oxime or hydrazone linkages, respectively. broadpharm.combroadpharm.com On the other end, the primary amine is protected by a tert-butyloxycarbonyl (Boc) group. broadpharm.com This protecting group is stable under many reaction conditions but can be readily removed under acidic conditions to liberate the free amine for subsequent conjugation, often forming a stable amide bond with a carboxylic acid. broadpharm.com

The central PEG2 spacer, composed of two repeating ethylene (B1197577) oxide units, confers several advantageous properties. chempep.com It enhances the water solubility of the linker and any resulting conjugate, which is crucial for biological applications. chempep.comhighforceresearch.comcreativepegworks.com The PEG chain also provides flexibility and acts as a defined-length spacer, separating the conjugated molecules to potentially minimize steric hindrance and preserve their individual biological activities. chempep.com The discrete and well-defined nature of the monodisperse PEG linker allows for more precise and controlled bioconjugation strategies. chempep.com

Below is a summary of the key chemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethyl]carbamate | nih.gov |

| Molecular Formula | C₁₉H₂₈N₂O₆ | nih.govbroadpharm.comcd-bioparticles.net |

| Molecular Weight | 380.4 g/mol | nih.govbroadpharm.comcd-bioparticles.net |

| CAS Number | 1807503-90-7 | nih.govbroadpharm.com |

| Appearance | Solid | broadpharm.com |

| Purity | Typically ≥95% | broadpharm.comcd-bioparticles.net |

| Solubility | Soluble in water, DMSO, DMF | axispharm.combroadpharm.com |

| Storage | Recommended at -20°C | broadpharm.com |

Historical Context of PEGylation and Functional Linker Development

The use of polyethylene glycol (PEG) in biomedical applications, a process known as PEGylation, dates back to the 1970s. chempep.comhuatengsci.com The initial concept was proposed by Frank Davis in the late 1960s to address the immunogenicity of proteins derived from non-human sources for therapeutic use in humans. nih.gov The first research demonstrated that attaching PEG to proteins could reduce their immunogenicity and prolong their circulation time in the bloodstream. nih.govnih.gov This pioneering work led to the founding of the first PEGylation company, Enzon, in 1981 and the first FDA-approved PEGylated drug, Adagen™, in 1990. huatengsci.comnih.gov

Early PEGylation technologies often utilized polydisperse PEGs, which are mixtures of PEG chains with varying lengths, and linkers with limited specificity. creativepegworks.comnih.gov However, the 1990s marked a significant evolution with the development of monodisperse PEG linkers, which have a precisely defined molecular weight and structure. chempep.com This advancement allowed for the creation of more uniform and well-characterized bioconjugates.

The development of functional linkers progressed from simple homobifunctional spacers, which have the same reactive group at both ends, to more sophisticated heterobifunctional architectures. chempep.comgoogle.com Heterobifunctional linkers, like this compound, possess two different reactive termini. biochempeg.com This design is critical for controlled, stepwise conjugation, preventing the undesirable formation of polymers or homodimers and enabling the precise assembly of complex molecular constructs. google.com Over the past three decades, the field has expanded to include a wide array of linkers with varying lengths, cleavable bonds, and branched structures, tailored for specific applications in drug delivery and bioconjugation. chempep.comresearchgate.net

Significance of this compound in Contemporary Chemical Biology and Pharmaceutical Sciences

The unique structure of this compound makes it a highly significant tool in modern chemical biology and pharmaceutical sciences, particularly in the construction of complex therapeutic and diagnostic agents. highforceresearch.comnih.gov Its heterobifunctional nature is key to its utility, allowing for a directed and controlled synthesis strategy. biochempeg.com

In the rapidly growing field of Antibody-Drug Conjugates (ADCs), linkers are a critical component connecting a potent cytotoxic drug to a monoclonal antibody that targets cancer cells. researchgate.netaxispharm.com The precise reactivity of this compound allows it to be used in creating these conjugates, ensuring the drug is stably attached until it reaches its target. axispharm.comchemicalbook.com The aldehyde group can be used for specific ligation chemistries, while the protected amine provides a handle for attachment to either the antibody or the drug payload after deprotection. broadpharm.comwhiterose.ac.uk

Similarly, this linker is valuable in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.comchemsrc.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. chemsrc.com The assembly of a PROTAC requires a linker to connect the target-binding ligand and the E3 ligase-binding ligand. medchemexpress.com this compound serves as a well-defined PEG-based linker for this purpose, with its hydrophilic PEG spacer enhancing the solubility and pharmacokinetic properties of the final PROTAC molecule. biochempeg.comchemsrc.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O6/c1-19(2,3)27-18(24)21-9-11-26-13-12-25-10-8-20-17(23)16-6-4-15(14-22)5-7-16/h4-7,14H,8-13H2,1-3H3,(H,20,23)(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSCITXKKGMUNOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701123127 | |

| Record name | 5,8-Dioxa-2,11-diazadodecanoic acid, 12-(4-formylphenyl)-12-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701123127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807503-90-7 | |

| Record name | 5,8-Dioxa-2,11-diazadodecanoic acid, 12-(4-formylphenyl)-12-oxo-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807503-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8-Dioxa-2,11-diazadodecanoic acid, 12-(4-formylphenyl)-12-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701123127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemoselectivity of Ald Ph Peg2 Nhboc

Aldehyde Reactivity in Bioconjugation

The aldehyde functional group is a key player in bioconjugation due to its ability to react selectively with specific functional groups found in biomolecules, such as primary amines and aminooxy groups. thermofisher.comaxispharm.com This reactivity allows for the controlled and site-specific modification of proteins, peptides, and other biological macromolecules.

Formation of Imine (Schiff Base) Linkages with Primary Amines

The reaction between an aldehyde, such as the one present in Ald-Ph-PEG2-NHBoc, and a primary amine results in the formation of an imine, commonly known as a Schiff base. nih.govlibretexts.org This condensation reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. libretexts.orgresearchgate.net The reaction is acid-catalyzed, with an optimal pH typically around 5. libretexts.org At this pH, there is a sufficient concentration of protonated hydroxyl groups in the intermediate to facilitate dehydration, without excessively protonating the amine nucleophile and rendering it unreactive. libretexts.org

The formation of a Schiff base is a reversible process. researchgate.netresearchgate.netrsisinternational.org The presence of water can drive the equilibrium back towards the starting aldehyde and amine through hydrolysis. researchgate.netrsisinternational.org The stability of the imine bond is influenced by the structure of the reactants. Aromatic Schiff bases, formed from aromatic aldehydes like the benzaldehyde (B42025) in this compound, are generally more stable than their aliphatic counterparts due to conjugation. rsisinternational.orgresearchgate.net However, for many bioconjugation applications, the reversibility of the imine linkage is a limitation.

To overcome the instability of the Schiff base, a subsequent reduction step, known as reductive amination, is often employed. thermofisher.comorganic-chemistry.org This process converts the C=N double bond of the imine into a stable C-N single bond, forming a secondary amine. thermofisher.com A mild reducing agent, such as sodium cyanoborohydride (NaBH3CN), is commonly used for this purpose as it selectively reduces the imine without affecting the aldehyde or other functional groups typically found in biomolecules. thermofisher.com This two-step, one-pot reaction provides a robust and irreversible linkage, making it a widely used strategy for conjugating molecules containing aldehydes to those with primary amines. thermofisher.comd-nb.info

Reversibility and Stability of Schiff Bases

Oxime Formation with Aminooxy Groups

An alternative and often preferred method for aldehyde bioconjugation is the reaction with an aminooxy group to form a highly stable oxime linkage. axispharm.comnih.govrsc.org This reaction is a type of ligation chemistry that is highly chemoselective, meaning the aldehyde and aminooxy groups react specifically with each other even in the presence of other functional groups. nih.govrsc.org

Oxime formation is generally more stable than the formation of imines from primary amines. broadpharm.comnih.gov The reaction proceeds optimally under mildly acidic conditions, typically between pH 4 and 5. acs.orgresearchgate.netnih.gov However, the reaction can be slow at neutral pH, which is often required for biological applications to maintain the integrity of the biomolecules. acs.orgresearchgate.netnih.gov The rate of oxime formation is dependent on several factors, including the concentration of reactants, temperature, and the presence of co-solvents. nih.gov From a thermodynamic standpoint, the oxime bond is significantly more stable towards hydrolysis compared to a Schiff base. broadpharm.com

The table below summarizes the kinetic and thermodynamic properties of oxime ligation.

| Property | Description |

| Kinetics | The reaction rate is dependent on pH, with optimal rates typically observed in the mildly acidic range (pH 4-5). acs.orgresearchgate.netnih.gov The rate is generally slow at neutral pH. acs.orgresearchgate.net The reaction is second-order, with the rate being dependent on the concentration of both the aldehyde and the aminooxy compound. researchgate.net |

| Thermodynamics | The formation of the oxime bond is a thermodynamically favorable process, resulting in a stable product. rsc.org The oxime linkage is significantly more stable to hydrolysis over a wide pH range compared to imine linkages. broadpharm.comnih.gov |

The following table outlines the catalytic effect of different aniline (B41778) derivatives on oxime formation.

| Catalyst | Fold Rate Increase (compared to uncatalyzed) | Optimal pH | Reference |

| Aniline | Up to 400-fold | 4.5 | nih.gov |

| Aniline | ~19-fold slower than p-phenylenediamine (B122844) at pH 7 | 7 | acs.orgnih.gov |

| p-Phenylenediamine | ~120-fold | 7 | acs.orgresearchgate.netnih.gov |

| m-Phenylenediamine | Up to 15 times more efficient than aniline | Neutral | researchgate.netacs.org |

Kinetic and Thermodynamic Aspects of Oxime Ligation

Hydrazone Formation with Hydrazide Groups

The aldehyde functional group of this compound readily undergoes condensation reactions with hydrazide moieties to form hydrazone linkages. google.comgoogle.com This reaction is a cornerstone of bioconjugation, often employed to link molecules under aqueous conditions. nih.gov The process involves the nucleophilic attack of the hydrazide nitrogen on the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form a stable C=N bond. nih.gov The reaction is typically catalyzed by acid, which facilitates the dehydration step. nih.gov

Hydrolytic Stability of Hydrazone Linkages

The stability of the resulting hydrazone bond is a critical factor, particularly in applications such as drug delivery systems. While generally more stable than imine bonds formed with simple amines, hydrazone linkages are susceptible to hydrolysis, especially under acidic conditions. researchgate.netthermofisher.com The rate of this hydrolysis is influenced by the chemical environment surrounding the hydrazone bond. nih.gov Aromatic groups in conjugation with the hydrazone can increase stability through resonance stabilization. nih.gov

Research has shown that hydrazones derived from aromatic aldehydes, such as the one in this compound, tend to be more resistant to hydrolysis compared to those formed from aliphatic aldehydes. nih.govacs.org This enhanced stability at physiological pH (around 7.4) is advantageous for applications requiring the conjugated molecule to remain intact during circulation in the bloodstream. researchgate.netmdpi.com However, even with this increased stability, slow hydrolysis can still be observed over extended periods. nih.gov

Table 1: Factors Influencing Hydrazone Linkage Stability

| Factor | Effect on Stability | Reference |

|---|---|---|

| pH | Decreased stability in acidic conditions | nih.govresearchgate.netmdpi.com |

| Aromaticity | Increased stability due to resonance | nih.govnih.gov |

| Adjacent Substituents | Can be tailored to control cleavage rates | nih.gov |

pH Sensitivity of Hydrazone Bonds for Controlled Release

The pH-dependent nature of hydrazone bond hydrolysis is a key feature exploited for controlled release mechanisms. researchgate.netmdpi.com In acidic environments, such as those found in tumor tissues or within cellular endosomes and lysosomes, the rate of hydrazone cleavage is significantly accelerated. researchgate.netmdpi.com This is due to the protonation of the imine nitrogen, which makes the imine carbon more susceptible to nucleophilic attack by water. nih.gov

This pH-sensitivity allows for the design of "smart" drug delivery systems that release their therapeutic payload specifically at the target site, minimizing off-target effects. researchgate.netrsc.org The cleavage of the hydrazone bond regenerates the original aldehyde and hydrazide components, releasing the conjugated molecule. researchgate.net The precise pH at which this release occurs can be fine-tuned by modifying the chemical structures of the aldehyde and hydrazide precursors. nih.gov

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its relatively straightforward removal. numberanalytics.com In this compound, the Boc group masks the primary amine, preventing it from participating in unwanted side reactions.

Acid-Mediated Removal of Boc (e.g., TFA, HCl)

The most common method for deprotecting a Boc-protected amine is through acid-mediated hydrolysis. fishersci.co.uk Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are frequently used for this purpose. fishersci.co.ukresearchgate.netresearchgate.net The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and carbon dioxide, to yield the free amine. acsgcipr.org This deprotection is typically fast and efficient, often conducted at room temperature in organic solvents like dichloromethane (B109758) or dioxane. fishersci.co.ukresearchgate.net

Factors Influencing Deprotection Efficiency and Selectivity

Several factors can impact the efficiency and selectivity of Boc deprotection. The choice of acid and solvent system is crucial. numberanalytics.com While strong acids are effective, they can sometimes lead to the cleavage of other acid-labile groups within the molecule. nih.govrsc.org Therefore, careful selection of reaction conditions is necessary to achieve selective deprotection. nih.govacs.org

Steric hindrance around the Boc-protected amine can also affect the rate of deprotection. numberanalytics.commdpi.com Additionally, the presence of other functional groups in the molecule may necessitate the use of milder deprotection methods to avoid unwanted side reactions. rsc.org For instance, thermal deprotection has been explored as an alternative to acid-catalyzed methods in some cases. nih.govacs.org

Table 2: Common Reagents for Boc Deprotection

| Reagent | Conditions | Reference |

|---|---|---|

| Trifluoroacetic Acid (TFA) | In dichloromethane (DCM) | fishersci.co.ukresearchgate.net |

| Hydrochloric Acid (HCl) | In dioxane or methanol (B129727) | researchgate.netresearchgate.net |

| Phosphoric Acid | - | researchgate.netmdpi.com |

Influence of the Phenyl Linker on Reactivity and Spacing

The phenyl group incorporated into the structure of this compound serves multiple purposes. It acts as a rigid spacer, providing a defined distance between the aldehyde and the PEG chain. nih.gov This spacing can be critical in applications like PROTACs (Proteolysis Targeting Chimeras), where the distance and orientation between the two ends of the linker influence the formation of a productive ternary complex. arxiv.orgexplorationpub.com

Electronic and Steric Effects of the Phenyl Moiety

The phenyl group directly attached to the aldehyde function is a critical determinant of the linker's reactivity profile, exerting both electronic and steric effects.

Electronic Effects: The aromatic system of the phenyl ring influences the electrophilicity of the aldehyde's carbonyl carbon. The delocalized π-electrons of the benzene (B151609) ring can modulate the reactivity through resonance and inductive effects. A significant body of research on self-immolative linkers, which often feature aromatic backbones, has shown that the electronic nature of substituents on the ring is crucial. rsc.org For instance, electron-donating groups can increase the rate of electronic cascade processes, while electron-withdrawing groups tend to decrease them. rsc.org In the case of this compound, the unsubstituted phenyl ring's electronic character provides a baseline reactivity that can be predictably tuned by substitution, if required for specific applications. The phenyl group also contributes to the stability of potential reaction intermediates.

Steric Effects: The phenyl group introduces significant steric bulk in the vicinity of the reactive aldehyde. This bulkiness can influence the accessibility of the aldehyde to the target nucleophile on a biomolecule. rsc.org Steric hindrance can sometimes be a limiting factor, potentially slowing down conjugation reactions, especially when the target site on the protein is sterically crowded. korambiotech.comub.edu However, this steric influence can also enhance selectivity, preventing the linker from reacting with less accessible, off-target nucleophiles. The rigid structure of the phenyl ring, compared to a more flexible aliphatic chain, imposes conformational constraints on the linker, which can pre-organize the molecule for a specific binding event.

| Feature | Electronic Effect | Steric Effect | Implication for this compound |

| Phenyl Moiety | Modulates electrophilicity of the aldehyde carbon via inductive and resonance effects. acs.org | Introduces significant bulk, restricting access to the aldehyde group. ub.edu | Reactivity and selectivity of the conjugation reaction are controlled. |

| Participates in stabilizing reaction intermediates through delocalization. | Imparts rigidity to the linker backbone, reducing conformational freedom. | Can enhance selectivity for specific, more accessible target sites. | |

| Can engage in π-π stacking interactions with protein residues. acs.org | Can sterically shield the formed bond from hydrolysis. | May contribute to the stability and orientation of the final conjugate. |

Role of Phenyl in Modulating Linker Properties

Furthermore, the phenyl ring serves as a stable scaffold. In many advanced linker systems, such as self-immolative linkers, an aromatic group is essential for initiating an electronic cascade that leads to the release of a payload. rsc.org The presence of the phenyl group in this compound provides a potential platform for the future development of such triggered-release functionalities. The introduction of specific functional groups onto the phenyl ring can also create handles for attaching payloads or imaging agents, a strategy used in the development of tubulysin-based ADCs. nih.gov

Impact of PEG Chain Length and Architecture (PEG2)

The polyethylene (B3416737) glycol (PEG) component of the linker, specified here as having two ethylene (B1197577) glycol units (PEG2), plays a crucial role in fine-tuning the linker's properties. The choice of a short PEG chain is a deliberate design element with specific consequences for bioconjugation.

Influence on Bioconjugation Efficiency and Accessibility

The length of the PEG chain is a well-established modulator of bioconjugation efficiency. rsc.orgaacrjournals.org PEG chains are known to increase the hydrophilicity and apparent size of a molecule, which can prevent aggregation and reduce immunogenicity. europeanpharmaceuticalreview.com

However, the effect of PEG length on conjugation efficiency is highly context-dependent. Some studies have demonstrated that increasing the PEG chain length from four to eight units improves conjugation efficiency, with no further benefit seen at twelve units. synaffix.com Conversely, another study noted that shortening a PEG linker from a longer chain to a PEG2 derivative resulted in reduced conjugation efficiency. synaffix.com Yet other research has found that very short PEG linkers can be highly effective; for instance, a study on ligand-conjugated nanoparticles reported that short, 350-Da PEG linkers (roughly equivalent to ~7-8 PEG units) provided the greatest enhancement in cell uptake efficiency. acs.org

The PEG2 unit in this compound provides a minimal hydrophilic spacer. This short length offers a balance: it can improve water solubility to facilitate reaction in aqueous buffers without creating an overly large hydrophilic cloud that might mask the reactive aldehyde group, a phenomenon known as "shielding" that can occur with longer PEG chains. nih.gov This makes the reactive ends of the linker more accessible for conjugation compared to longer-chain PEGylated analogues.

| Linker Feature | Observation | System | Reference |

| Short PEG Linker (PEG2) | Reduced conjugation efficiency (60%) compared to longer PEG chains. | BCN-PEG2-glutaryl on trastuzumab. | synaffix.com |

| Short PEG Linker (~PEG7-8) | Greatest increase in cell uptake efficiency. | Ligand-conjugated liposomes. | acs.org |

| Increasing PEG Length | Conjugation improved from PEG4 to PEG8; no further improvement at PEG12. | BCN-PEGn-pyrene constructs. | synaffix.com |

| Long PEG Chains | Longer chains can compromise the efficacy of targeted delivery due to shielding. | Antibody-coated nanoparticles for DC-SIGN receptor. | nih.gov |

Conformational Flexibility and its Implications for Reaction Kinetics

The conformational flexibility of the PEG chain influences the reaction kinetics by affecting the probability of the reactive group encountering its target. biopharminternational.com PEG chains can exist in various conformations in solution, including random coil and helical structures. biopharminternational.com This flexibility allows the linker to span the distance between the two molecules being conjugated and to orient its reactive end for optimal interaction. scbt.com

A PEG2 linker has significantly less conformational freedom than its longer-chain counterparts. While longer PEGs (e.g., PEG12) have considerable flexibility, short PEG chains are more restricted and can exhibit reduced mobility, especially when grafted to a surface or a large molecule. scbt.comacs.org This reduced flexibility in the PEG2 segment of this compound results in a more defined spatial relationship between the phenyl-aldehyde end and the Boc-protected amine end. This rigidity can be advantageous, potentially reducing the entropic penalty of binding and leading to faster reaction kinetics if the linker's preferred conformation aligns with the geometry required for conjugation. However, if the fixed distance and orientation are not optimal for bridging the two target sites, this same rigidity could impede the reaction.

Applications of Ald Ph Peg2 Nhboc in Bioconjugation and Beyond

Site-Specific Bioconjugation Strategies

Site-specific modification of proteins and other biomolecules is crucial for creating homogeneous conjugates with preserved biological activity. nih.gov Ald-Ph-PEG2-NHBoc enables several powerful strategies to achieve this level of precision.

One of the most effective strategies for site-selective protein modification involves targeting the unique reactivity of the N-terminal α-amino group. nih.gov The aldehyde moiety of this compound can be directed to react preferentially with this N-terminal amine over the numerous ε-amino groups found on lysine (B10760008) side chains. nih.gov

This selectivity is achieved by controlling the reaction's pH. The pKa of a typical N-terminal α-amine is approximately 7.8, whereas the pKa of a lysine's ε-amine is around 10.1. nih.gov By conducting the conjugation reaction at a slightly acidic to neutral pH (e.g., pH ~7), the lysine residues remain largely protonated and non-nucleophilic. In contrast, a significant fraction of the N-terminal amines are deprotonated and thus highly reactive toward the aldehyde, leading to the formation of a Schiff base at a specific site. nih.gov This method is foundational for producing precisely mono-PEGylated proteins, ensuring uniformity of the final product.

Bioorthogonal chemistry, which involves reactions that can occur in complex biological environments without interfering with native biochemical processes, provides another route for site-specific conjugation. This compound is well-suited for these approaches. The benzaldehyde (B42025) group reacts efficiently and specifically with aminooxy groups to form a stable oxime linkage and with hydrazide groups to form a hydrazone bond. broadpharm.com86exporter.combroadpharm.com

To utilize this strategy, biomolecules of interest are first modified to incorporate an aminooxy or hydrazide functional group. This can be achieved through genetic code expansion, where a non-canonical amino acid bearing the desired functionality is incorporated during protein synthesis, or through the chemical modification of the biomolecule. whiterose.ac.uk Once this unique reactive handle is installed, this compound can be used to attach a payload or another molecule with high specificity, as the aldehyde will not react with other functional groups present on a typical protein surface. broadpharm.com This ligation can proceed under mild physiological conditions, which helps to preserve the structure and function of the biomolecule. researchgate.net

Table 2: Bioconjugation Reactions with this compound

| Linker Reactive Group | Biomolecule Target Group | Resulting Covalent Bond | Key Considerations | Source(s) |

|---|---|---|---|---|

| Benzaldehyde | N-terminal α-Amine | Imine (Schiff Base) | Reaction is selective at slightly acidic pH (~7) due to pKa differences with lysine amines. Can be reduced for irreversible linkage. | nih.govnih.gov |

| Benzaldehyde | Aminooxy (-ONH₂) | Oxime | Forms a stable, covalent bond under mild, physiological conditions. Considered a bioorthogonal reaction. | broadpharm.comwhiterose.ac.uk |

The nature of the covalent bond formed by this compound can be either stable (irreversible) or cleavable (reversible), depending on the reaction partner and subsequent chemical steps. This versatility is a significant advantage in designing bioconjugates for different purposes. creative-biolabs.com

The oxime and hydrazone linkages formed from reactions with aminooxy and hydrazide groups are generally stable under physiological conditions but can be engineered to be cleavable. axispharm.com For instance, hydrazone bonds are known to be susceptible to hydrolysis at acidic pH, a property that is often exploited in drug delivery systems designed to release a payload in the acidic environment of endosomes or lysosomes. creative-biolabs.com

Conversely, the initial Schiff base formed between the aldehyde and an N-terminal amine is inherently reversible. To create a permanent, irreversible linkage, a subsequent reduction step is performed. This process, known as reductive amination, uses a reducing agent like sodium cyanoborohydride to convert the imine bond to a stable secondary amine bond, permanently affixing the linker to the protein. researchgate.net The choice between a reversible or irreversible strategy is critical; irreversible linkages are desired for stable imaging agents, while reversible linkers are often essential for prodrugs and antibody-drug conjugates that must release their active component at a target site. creative-biolabs.comresearchgate.net

Conjugation to Modified Biomolecules bearing Aminooxy or Hydrazide Functionalities

Role in Drug Delivery Systems

This compound is an important building block in the design of advanced drug delivery systems, where it is used to improve the therapeutic properties of drugs and to construct targeted therapies like antibody-drug conjugates (ADCs).

PEGylation—the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a therapeutic molecule—is a widely used strategy to improve a drug's pharmacokinetic profile. nih.govcd-bioparticles.net The short, hydrophilic two-unit PEG spacer in this compound contributes to this effect on a smaller scale, often as part of a larger linker assembly. 86exporter.combiochempeg.com

Antibody-drug conjugates (ADCs) are a class of targeted cancer therapies that use a monoclonal antibody to deliver a potent cytotoxic drug directly to tumor cells. The linker that connects the antibody and the drug is a critical component of any ADC, influencing its stability, potency, and safety. creative-biolabs.comfujifilm.com

This compound is a heterobifunctional linker well-suited for the modular construction of ADCs. glpbio.commedchemexpress.com Its aldehyde group can be used to conjugate the linker to the antibody, often through a site-specifically introduced aminooxy or hydrazide handle. broadpharm.combroadpharm.com Following this, the Boc protecting group on the other end of the linker is removed under acidic conditions to reveal a primary amine. axispharm.com This newly available amine can then be used to attach a cytotoxic payload, completing the ADC assembly. biochempeg.com The inclusion of the PEG spacer in the linker can improve the solubility and pharmacokinetic properties of the final ADC, preventing aggregation and improving its behavior in vivo. axispharm.comcd-bioparticles.net

Table 3: Compound Names Mentioned in this Article

| Compound Name | Abbreviation / Synonym |

|---|---|

| tert-butyl (2-(2-(2-(4-formylbenzamido)ethoxy)ethoxy)ethyl)carbamate | This compound |

| Polyethylene Glycol | PEG |

| Sodium Cyanoborohydride |

Controlled Release Mechanisms Facilitated by pH-Sensitive Hydrazone Bonds

The benzaldehyde moiety of this compound is instrumental in designing drug delivery systems with controlled release mechanisms. This is primarily achieved through the formation of a hydrazone bond, which is created by the reaction between the aldehyde group and a hydrazide-modified drug or carrier. This bond is characteristically stable at physiological pH (around 7.4) but is susceptible to hydrolysis under the mildly acidic conditions found in specific biological microenvironments, such as tumor tissues (pH ~6.5) and endo-lysosomal compartments (pH 4.5–6.0). nih.govfrontiersin.orgnih.govmdpi.com This pH-dependent lability allows for the targeted release of therapeutic payloads.

Research on various drug delivery platforms has demonstrated the efficacy of this approach. For instance, studies on triblock copolymeric micelles containing hydrazone linkages show a significant difference in drug release rates based on pH. In one study, doxorubicin (B1662922) (DOX) loaded into PEG-DiHyd-PLA micelles exhibited a release of approximately 38% over 24 hours at pH 7.4. However, when the pH was lowered to 5.0, the cumulative release increased to over 75% within the same timeframe, highlighting the acid-triggered cleavage of the hydrazone bond. frontiersin.org

Similarly, PEG-sheddable pH-sensitive liposomes have been developed using a PEG-benzaldehyde-hydrazone-lipid conjugate. nih.gov These systems are designed to be stable in circulation but to shed their PEG layer upon entering the acidic environment of a tumor, thereby exposing the fusogenic liposome (B1194612) to facilitate drug delivery into cancer cells. A study using a PEG-benzaldehyde-hydrazone-cholesteryl hemisuccinate (PEGB-Hz-CHEMS) conjugate demonstrated accelerated drug release at an endosomal pH of 5.0. nih.gov This strategy enhances the endosomal escape of the payload, leading to higher intracellular drug concentrations and increased cytotoxicity in target cells. nih.gov

The rate of hydrolysis of the hydrazone bond can be tuned by modifying the chemical structure of the aldehyde or hydrazide component. It has been observed that hydrazone bonds derived from aromatic aldehydes, such as the benzaldehyde group in this compound, are generally more stable than those formed from aliphatic aldehydes, providing a wider window for tuning the release kinetics for specific applications. nih.gov

Table 1: pH-Dependent Drug Release from Hydrazone-Linked Systems

| Drug Delivery System | Drug | Condition (pH) | Cumulative Release (%) | Time (hours) | Source |

|---|---|---|---|---|---|

| PEG-DiHyd-PLA Micelles | Doxorubicin | 7.4 | ~38 | 24 | frontiersin.org |

| PEG-DiHyd-PLA Micelles | Doxorubicin | 5.0 | >75 | 24 | frontiersin.org |

| Cleavable PEG-pSL | Gemcitabine | 7.4 | ~20 | 24 | tandfonline.com |

| Cleavable PEG-pSL | Gemcitabine | 5.5 | ~78 | 24 | tandfonline.com |

Applications in Materials Science and Nanotechnology

Surface Modification and Functional Coating Development

The this compound linker is a valuable tool for modifying and functionalizing the surfaces of various materials, including metallic nanoparticles, quantum dots, and planar substrates. The PEG component provides a hydrophilic shield that enhances colloidal stability, prevents aggregation, and reduces nonspecific protein adsorption, a critical requirement for biomedical applications. nih.gov The terminal benzaldehyde group serves as a reactive handle for the covalent attachment of biomolecules or other functional moieties. jku.atmdpi.com

A common application is the functionalization of gold nanoparticles (AuNPs). uni-marburg.deresearchgate.net The surface of AuNPs can be coated with PEG linkers, and those terminating in a benzaldehyde group, like this compound, allow for the subsequent conjugation of proteins, peptides, or small molecules through stable bond formation. jku.atacs.org For example, proteins can be attached via their lysine residues, where the primary amine reacts with the benzaldehyde to form an imine (Schiff base) that can be further stabilized by reduction. jku.at This strategy has been used to immobilize proteins onto the tips of atomic force microscopes (AFM) for single-molecule force spectroscopy studies. jku.at

This "grafting-onto" approach has also been applied to cellulose (B213188) nanocrystals (CNCs), where benzaldehyde groups on the CNC surface react with hydrazine-terminated PEG block copolymers to form bis-aryl hydrazone linkages. acs.org This method, conducted in aqueous media, allows for the creation of multifunctional nanomaterials for therapeutic and imaging applications. acs.org Similarly, benzaldehyde-functionalized polymeric nanoparticles have been developed where the surface aldehyde groups react with hydroxylamine-containing fluorescent dyes to form stable oxime bonds, enabling their use as trackable drug delivery vehicles. researchgate.net

Construction of Hydrogels and Polymeric Scaffolds

This compound and similar aldehyde-terminated PEG linkers are key components in the fabrication of advanced hydrogels and polymeric scaffolds for tissue engineering and drug delivery. mdpi.comnih.gov Hydrogels are three-dimensional, water-swollen polymer networks that can mimic the extracellular matrix. nih.gov The formation of these gels often relies on cross-linking reactions, and the benzaldehyde group provides a versatile reaction site for this purpose.

Injectable, self-healing, and pH-responsive hydrogels can be formed by mixing a solution of a dibenzaldehyde-terminated PEG with a polymer containing multiple hydrazide groups, such as polyaspartylhydrazide (PAHy). nih.govpreprints.org The rapid formation of hydrazone cross-links at physiological pH results in gelation. preprints.org These hydrogels can encapsulate drugs like doxorubicin and exhibit pH-responsive release, as the hydrazone cross-links are labile in acidic environments, leading to the degradation of the hydrogel matrix. preprints.org

The gelation kinetics and mechanical properties of these hydrogels can be precisely controlled. Studies have shown that the gelation time can be tuned by altering the pH of the precursor solutions. nih.gov For instance, hydrogels formed via oxime bond formation between aldehyde-modified polysaccharides and aminooxy-functionalized PEG show gelation times ranging from minutes to hours depending on the pH. nih.gov Furthermore, by using a mix of linkers that form stable (e.g., benzyl-hydrazone) and dynamic (e.g., alkyl-hydrazone) cross-links, it is possible to create hydrogels with tunable viscoelasticity and stress relaxation profiles, which is crucial for directing cell behavior in 3D culture. nih.gov

Table 2: Properties of Hydrogels Formed Using Aldehyde-PEG Linkers

| Hydrogel System | Cross-linking Chemistry | Key Feature | Application | Source |

|---|---|---|---|---|

| Dibenzaldehyde-PEG + Polyaspartylhydrazide | Hydrazone bond | pH-responsive, injectable | Drug delivery (Doxorubicin) | preprints.org |

| Polyethyleneimine + Benzaldehyde-PEG | Imine (Schiff base) | pH-responsive, self-healing | Temporary plugging agent | researchgate.net |

| Oxidized Polysaccharide + Aminooxy-PEG | Oxime bond | Tunable gelation rate (pH-dependent) | Catheter-delivered biomaterial | nih.gov |

| PEG-Benzaldehyde + PEG-Hydrazine | Benzyl-hydrazone bond | Stable cross-links, tunable viscoelasticity | 3D cell culture | nih.gov |

Use in Covalent Organic Frameworks (COFs) and other Advanced Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, making them promising for applications in gas storage, catalysis, and drug delivery. nih.govchinesechemsoc.orgnih.gov The synthesis of COFs relies on the formation of strong covalent bonds between organic building blocks (linkers) under conditions that allow for error correction and the formation of a crystalline lattice. researchgate.net

Aldehyde-functionalized molecules are among the most important linkers for COF construction. tcichemicals.com They react with amine- or hydrazide-containing linkers to form COFs based on imine or hydrazone linkages, respectively. tcichemicals.comlabinsights.nl These reactions are often reversible, which is crucial for the "self-healing" process that leads to highly crystalline materials. labinsights.nl Imine-linked COFs, in particular, are the most widely reported type due to their relatively high chemical stability. tcichemicals.com

While this compound itself is not a typical rigid linker used for forming the primary COF skeleton, its functional groups are highly relevant for the post-synthetic modification of COFs or for creating hybrid materials. acs.org For example, a COF could be synthesized with excess amine or hydrazide groups, which could then be reacted with this compound. This would decorate the pores of the COF with PEG chains, potentially improving its dispersibility in aqueous media and biocompatibility. acs.org The terminal Boc-amine could then be deprotected for further functionalization, such as attaching targeting ligands or therapeutic molecules. This strategy allows for the integration of soft, flexible materials (PEG) with rigid, porous frameworks (COFs) to create advanced functional materials.

Probe and Sensor Development

Labeling and Tracking of Biomolecules in Biological Systems

The development of fluorescent probes and sensors is essential for visualizing and quantifying biological processes at the molecular level. aip.orgavantiresearch.combiomol.com this compound serves as a valuable conjugation linker in this context, enabling the stable attachment of labels (like fluorescent dyes) to biomolecules of interest.

The benzaldehyde group offers a specific site for reaction with molecules containing aminooxy or hydrazide groups, which are common functionalities on commercially available fluorescent dyes and can also be introduced into biomolecules. researchgate.netaxispharm.com The reaction with an aminooxy group forms a stable oxime linkage, while reaction with a hydrazide forms a hydrazone. axispharm.com These reactions are efficient and can be performed under mild, biocompatible conditions, preserving the function of the biomolecule being labeled. axispharm.com

Furthermore, the aldehyde group can react directly with the N-terminal α-amine of a protein or peptide. frontiersin.org Under controlled pH conditions, this reaction can be highly selective for the N-terminus over the ε-amines of lysine residues, allowing for site-specific protein modification. frontiersin.org This is crucial for creating well-defined protein-probe conjugates where the label's position does not interfere with the protein's active site or binding interfaces. For instance, benzaldehyde-functionalized polymer vesicles have been labeled with fluorescein-5-thiosemicarbazide (B1364854) for in vitro cell association studies, demonstrating the utility of this chemistry for tracking nanostructures. nih.gov After labeling, the Boc-protected amine on the other end of the this compound linker remains available for conjugating a second molecule, such as a targeting ligand or a different type of probe, creating a multifunctional construct.

Creation of Biosensing Surfaces

The development of effective biosensors relies on the stable immobilization of biorecognition molecules (e.g., proteins, antibodies, nucleic acids) onto a transducer surface. researchgate.net The properties of the linker used for this immobilization are critical for sensor performance, influencing sensitivity, specificity, and stability. The heterobifunctional nature of this compound makes it well-suited for the controlled construction of biosensing surfaces.

The aldehyde group is a key feature for covalent attachment. Aldehyde-functionalized linkers can react specifically with primary amines on biomolecules or on amino-functionalized sensor surfaces to form an imine bond, which can be subsequently reduced to a more stable secondary amine linkage. precisepeg.com This method is a cornerstone of bioconjugation for immobilizing proteins, peptides, or other ligands. polysciences.comwhiterose.ac.uk

The process for modifying a surface can be performed in a stepwise manner. First, the aldehyde group of this compound can be used to tether the linker to an amino-functionalized surface. The polyethylene glycol (PEG) chain acts as a hydrophilic spacer, extending away from the surface. This PEG layer helps to create a favorable, aqueous-like microenvironment that can preserve the structure of delicate biomolecules and, crucially, resist the non-specific adsorption of proteins from the sample matrix, which improves the signal-to-noise ratio of the sensor. nih.gov

Following the immobilization of the linker, the terminal Boc (tert-butyloxycarbonyl) protecting group can be removed under acidic conditions to expose the primary amine. broadpharm.com This newly available amine serves as a reactive handle for the second step of the functionalization: the covalent attachment of the desired biorecognition element, such as an antibody or enzyme, often using amine-reactive chemistries like N-hydroxysuccinimide (NHS) esters. thermofisher.com This controlled, stepwise approach prevents unwanted cross-linking and ensures the optimal orientation and density of the immobilized probes. acs.org

| Step | Action | Functional Group Reacted (on Linker) | Purpose |

| 1 | Linker Immobilization | Benzaldehyde (Ald-Ph) | Covalently attaches the linker to an amino-functionalized sensor surface. |

| 2 | Deprotection | Boc-protected Amine (NHBoc) | Removes the Boc group to expose a reactive primary amine at the distal end of the linker. |

| 3 | Probe Conjugation | Primary Amine (-NH2) | Covalently attaches the specific biorecognition molecule (e.g., antibody, enzyme) to the linker. |

This strategic assembly allows for the creation of well-defined, three-dimensional sensing interfaces with high capacity and accessibility for target analytes, leading to enhanced sensor performance. nih.gov

PROTAC Linker Applications

Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic molecules designed to selectively eliminate disease-causing proteins from within a cell. precisepeg.comglpbio.com A PROTAC is a heterobifunctional molecule composed of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. nih.gov This proximity induces the cell's own ubiquitin-proteasome system to tag the target protein for degradation. chemsrc.com

This compound is identified as a PEG-based PROTAC linker. glpbio.commedchemexpress.commedchemexpress.com Linkers incorporating PEG chains are the most prevalent motifs found in PROTAC design, present in over half of all reported structures. nih.govbiochempeg.com The inclusion of a hydrophilic PEG spacer can increase the water solubility of the often-hydrophobic PROTAC molecule, which can improve its pharmacokinetic profile. biochempeg.combroadpharm.com Furthermore, the flexibility imparted by the PEG chain can be advantageous, as the gauche effect in ethylene (B1197577) glycol units may encourage folded conformations that can mask polar surface area and enhance cell permeability. acs.org

The bifunctional nature of this compound is ideal for the modular synthesis of PROTACs. biochempeg.com The aldehyde group provides a handle for conjugation to one of the ligands (e.g., via reaction with an aminooxy or hydrazide-functionalized ligand), while the Boc-protected amine, after deprotection, allows for the attachment of the second ligand, facilitating the rapid assembly of PROTAC libraries for screening and optimization. broadpharm.com

| Property | Value | Source |

| Chemical Formula | C19H28N2O6 | broadpharm.com |

| Molecular Weight | 380.4 g/mol | nih.gov |

| CAS Number | 1807503-90-7 | broadpharm.com |

| Description | PEG-based PROTAC linker | glpbio.commedchemexpress.com |

The systematic variation of linker length and composition is a key strategy in optimizing a PROTAC's degradation efficiency, and commercially available, pre-functionalized PEG linkers like this compound are crucial tools in this process. nih.gov

| Linker Motif | Prevalence in Published PROTACs |

| PEG Chain | ~55% |

| Alkyl Chain | ~30% |

| Both Alkyl & PEG | ~65% |

Data adapted from a 2020 analysis of over 400 PROTAC structures. nih.gov

Advanced Research Directions and Future Perspectives

Development of Novel Reactivity Modifiers for Aldehyde and Amine Functionalities

The aldehyde and amine groups are the primary reactive sites of Ald-Ph-PEG2-NHBoc, and enhancing their reactivity is a key area of research. thermofisher.comthermofisher.com

Primary amines, present at the N-terminus of polypeptides and on lysine (B10760008) residues, are excellent nucleophiles and are readily targeted by various reagents. thermofisher.com A variety of chemical groups can react with these primary amines, including NHS esters, isothiocyanates, and aldehydes. thermofisher.com

The aldehyde functionality can be introduced into proteins and peptides and subsequently reacted with nucleophiles like hydrazides and alkoxyamines. nih.govacs.org However, the resulting hydrazone and oxime linkages can be unstable under physiological conditions. nih.govacs.org To address this, researchers are exploring alternative ligation strategies such as the Pictet-Spengler ligation, which forms a more stable oxacarboline product. nih.gov

Key Research Findings:

Aniline (B41778) Catalysis: Aniline has been identified as an effective catalyst for hydrazide-aldehyde reactions, significantly increasing the efficiency of bond formation. thermofisher.comthermofisher.com

Aldehyde Capture Ligation (ACL): This method utilizes an o-benzaldehyde ester to facilitate the intramolecular reaction between a carboxyl and an amine group, enabling the formation of amide bonds that are otherwise difficult to achieve. emorychem.science

Organocatalyst-Mediated Protein Aldol Ligation (OPAL): This technique employs an organocatalyst to promote a cross-aldol reaction between a small molecule aldehyde and a protein α-oxo aldehyde, forming a stable carbon-carbon bond. researchgate.net

| Reactivity Modifier/Ligation Strategy | Targeted Functional Group(s) | Key Advantages |

| Aniline Catalysis | Aldehyde, Hydrazide | Increased reaction efficiency and yield. thermofisher.comthermofisher.com |

| Aldehyde Capture Ligation (ACL) | Amine, Carboxyl (as ester) | Forms stable amide bonds in challenging contexts. emorychem.science |

| Pictet-Spengler Ligation | Aldehyde, Tryptamine/Alkoxyamine | Creates hydrolytically stable oxacarboline linkages. nih.gov |

| Organocatalyst-Mediated Protein Aldol Ligation (OPAL) | Aldehyde, α-oxo aldehyde | Forms stable C-C bonds under mild conditions. researchgate.net |

Exploration of Cleavable Linker Variants for Tunable Release

Cleavable linkers are essential components in drug delivery systems, designed to release their payload under specific physiological conditions. axispharm.comresearchgate.net These linkers can be engineered to respond to changes in pH, redox potential, or the presence of specific enzymes. axispharm.com The majority of antibody-drug conjugates (ADCs) in clinical development utilize cleavable linkers. cam.ac.uk

The development of new cleavable linkers with tunable release rates is a major focus of current research. axispharm.com This allows for precise control over where and when a therapeutic agent is released, enhancing its efficacy and minimizing off-target effects. axispharm.comscirp.org

Types of Cleavable Linkers and Their Release Mechanisms:

| Linker Type | Release Mechanism | Key Features |

| pH-Sensitive | ||

| Hydrazone, Acetal (B89532), Carbonate | Acid-catalyzed hydrolysis in the acidic environments of endosomes and lysosomes. axispharm.comnih.gov | Release rate can be tuned by modifying the electronic properties of the linker. nih.gov |

| Phosphoramidate | General-acid catalysis facilitated by a protonated pyridinyl group. axispharm.comnih.gov | Tunable release rates based on the pKa values of the amine and pyridinyl groups. axispharm.com |

| Enzyme-Sensitive | ||

| Dipeptide (e.g., Val-Cit) | Cleavage by lysosomal proteases like cathepsin B. jst.go.jpnih.govmdpi.com | Widely used in ADCs; offers a good balance of plasma stability and intracellular cleavage. jst.go.jpnih.gov |

| Tetrapeptide (e.g., GGFG) | Cleavage by cathepsins. nih.gov | Used in successful ADC drugs. nih.gov |

| Glucuronide | Cleavage by β-glucuronidase, an enzyme overexpressed in some tumor microenvironments. acs.org | Can be used in tandem with other cleavable motifs to enhance stability. acs.org |

| Redox-Sensitive | ||

| Disulfide | Reduction by high intracellular concentrations of glutathione. researchgate.net | Exploits the difference in redox potential between the extracellular and intracellular environments. researchgate.net |

Researchers are actively exploring novel linker designs, such as tandem-cleavage linkers that require two sequential enzymatic events for payload release, thereby improving in vivo stability. acs.org Another approach involves using thiovinylketones that release therapeutics via a conjugate addition-elimination mechanism in response to thiols. rsc.org

Integration of this compound into Multi-component Reaction Schemes

Multi-component reactions (MCRs), which combine three or more starting materials in a single step, are highly efficient for creating complex molecules. beilstein-journals.orgresearchgate.net The bifunctional nature of this compound makes it an ideal candidate for integration into MCRs like the Ugi and Passerini reactions. researchgate.netbeilstein-journals.org

The Ugi Reaction: This four-component reaction combines an oxo-component (like the aldehyde of this compound), a carboxylic acid, an amine, and an isocyanide to produce α-acylamino amides. beilstein-journals.org Using a bifunctional input like this compound can lead to the formation of complex, peptide-like structures. beilstein-journals.org

The Passerini Reaction: This three-component reaction involves a carboxylic acid, an oxo-component, and an isocyanide to form α-acyloxy carboxamides. researchgate.net This reaction can be used sequentially with other MCRs, such as the Biginelli reaction, to synthesize highly functionalized heterocyclic compounds. nih.gov

The use of bifunctional linkers in MCRs allows for the synthesis of diverse monomers for polymerization or can be used directly in polymerization methods. researchgate.net This strategy is valuable for creating tailor-made materials with specific properties. researchgate.net For example, the Passerini reaction has been used for the intramolecular ring closure of macrocycles. acs.org

Computational Studies and Modeling of this compound Interactions

Computational methods, such as molecular dynamics (MD) simulations, are increasingly used to understand the behavior of linkers and their conjugates. oup.com These studies provide insights into the conformational distribution and intrinsic properties of linkers, which can guide the design of more effective bioconjugates. oup.com

For PEGylated linkers, computational studies have revealed that the inclusion of ether groups in the backbone can relieve ligand strain and increase the thermodynamic stability of metal complexes. uzh.ch MD simulations comparing PEG-based crosslinkers with traditional methylene (B1212753) backbone linkers have shown that PEG linkers have a superior ability to capture protein dynamics. oup.com

The hydrophobicity of a linker can be estimated using calculations like SlogP, the log of the octanol/water partition coefficient. google.com This is an important parameter as it can influence the pharmacokinetic properties of a drug conjugate. google.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.